methyl (2E)-4-amino-4-methylpent-2-enoate hydrochloride
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Overview
Description
Methyl (2E)-4-amino-4-methylpent-2-enoate hydrochloride is an organic compound with a unique structure that includes an amino group, a methyl group, and an ester functional group
Scientific Research Applications
Methyl (2E)-4-amino-4-methylpent-2-enoate hydrochloride has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various organic compounds. In biology, the compound is studied for its potential role in biochemical pathways and interactions with biological molecules. In medicine, it is investigated for its potential therapeutic effects and as a building block for drug development. Additionally, the compound has industrial applications in the production of specialty chemicals and materials .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl (2E)-4-amino-4-methylpent-2-enoate hydrochloride can be synthesized through the esterification of corresponding amino acids with methanol in the presence of trimethylchlorosilane . This method offers convenience, mild reaction conditions, and good to excellent yields. Another approach involves the use of dendrimeric intermediates in a one-pot reaction, which provides friendly reaction conditions and good yields .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale esterification processes using methanol and trimethylchlorosilane. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl (2E)-4-amino-4-methylpent-2-enoate hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of the amino and ester functional groups.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can undergo oxidation reactions in the presence of strong oxidizing agents, leading to the formation of corresponding carboxylic acids. Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions typically yield carboxylic acids, while reduction reactions produce amines.
Mechanism of Action
The mechanism of action of methyl (2E)-4-amino-4-methylpent-2-enoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes and receptors, influencing biochemical processes and cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Methyl (2E)-4-amino-4-methylpent-2-enoate hydrochloride can be compared with other similar compounds, such as amino acid methyl esters and β-amino acid derivatives. These compounds share structural similarities but differ in their functional groups and reactivity.
List of Similar Compounds:- Amino acid methyl esters
- β-Amino acid derivatives
- Piperidine derivatives
- Cyclodextrins
By understanding the unique properties and applications of this compound, researchers can explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
methyl (E)-4-amino-4-methylpent-2-enoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-7(2,8)5-4-6(9)10-3;/h4-5H,8H2,1-3H3;1H/b5-4+; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQQPMKYIAFJBM-FXRZFVDSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=CC(=O)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(/C=C/C(=O)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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